molecular formula C20H32O B1252108 Sandaracopimarinol

Sandaracopimarinol

Cat. No. B1252108
M. Wt: 288.5 g/mol
InChI Key: JEOZUAHPKAVXSF-VYJAJWGXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sandaracopimarinol is a natural product found in Pinus pumila, Cryptomeria japonica, and other organisms with data available.

Scientific Research Applications

Repellent Properties

Sandaracopimarinol, along with other compounds from Cryptomeria japonica, has been identified as a repellent against Armadillidium vulgare, a known pest in Japan. This discovery suggests its potential use in pest control applications (Morisawa et al., 2002).

Presence in the Environment

This compound has been isolated from deep seawater and is also found in the Japanese cedar, which indicates its environmental presence and potential ecological impacts (Ishikawa et al., 2005).

Constituent in Natural Gum Base

Sandaracopimarinol is a constituent in sandarac resin, a natural gum base, suggesting its utility in food additives and possibly in other industrial applications related to natural gums (Sugimoto et al., 2006).

Antimicrobial Activity

This compound exhibits antimicrobial activity, particularly against phytopathogenic microorganisms and certain bacteria. This finding highlights its potential in developing natural bactericides or antimicrobial agents (Matsushita et al., 2006), (Li et al., 2008).

Immunomodulatory Effects

Studies have shown that diterpenes, including sandaracopimaric acid, can activate human dendritic cells, leading to Th1 cell polarization. This suggests a potential role in cancer immunotherapy and vaccine development (Takei et al., 2008).

Anti-Amyloidogenic Effects

Recent research indicates that sandaracopimarinol can significantly reduce the aggregation of beta-amyloid, a key factor in Alzheimer's disease. This suggests its potential as an anti-AD agent (Yeo et al., 2023).

Anti-Asthmatic Activities

In a study evaluating the anti-asthmatic activities of diterpene acids, sandaracopimaric acid derivatives demonstrated significant effects, supporting the use of these compounds in traditional treatments for asthma (Cho et al., 2010).

GABA(A) Receptor Modulation

Sandaracopimaric acid was found to potentiate GABA-induced control current in studies, suggesting a role in neurological and psychiatric conditions (Zaugg et al., 2011).

Other Studies

Further studies have explored the presence of sandaracopimarinol in various plant species and its potential applications in different fields, including pharmacology and chemistry (Venditti et al., 2020), (Passos et al., 2019), (Seca et al., 2008).

properties

Molecular Formula

C20H32O

Molecular Weight

288.5 g/mol

IUPAC Name

[(1R,4aR,4bS,7R,10aR)-7-ethenyl-1,4a,7-trimethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthren-1-yl]methanol

InChI

InChI=1S/C20H32O/c1-5-18(2)12-9-16-15(13-18)7-8-17-19(3,14-21)10-6-11-20(16,17)4/h5,13,16-17,21H,1,6-12,14H2,2-4H3/t16-,17-,18-,19-,20+/m0/s1

InChI Key

JEOZUAHPKAVXSF-VYJAJWGXSA-N

Isomeric SMILES

C[C@@]1(CC[C@H]2C(=C1)CC[C@@H]3[C@@]2(CCC[C@@]3(C)CO)C)C=C

Canonical SMILES

CC1(CCC2C(=C1)CCC3C2(CCCC3(C)CO)C)C=C

synonyms

sandaracopimarinol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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